molecular formula C9H17NO2S B1381591 Tert-butyl 2-carbamothioyl-2,2-dimethylacetate CAS No. 75235-67-5

Tert-butyl 2-carbamothioyl-2,2-dimethylacetate

Cat. No. B1381591
CAS RN: 75235-67-5
M. Wt: 203.3 g/mol
InChI Key: VBZRIIYWBBDXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-carbamothioyl-2,2-dimethylacetate is a chemical compound with the molecular formula C9H17NO2S . It is used in various chemical reactions and has several properties that make it useful in a variety of applications .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-carbamothioyl-2,2-dimethylacetate is represented by the formula C9H17NO2S . This indicates that the compound contains nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom .

Scientific Research Applications

Environmental Occurrence and Toxicity

Research has extensively documented the environmental presence and potential toxic effects of synthetic phenolic antioxidants (SPAs), including compounds structurally related to tert-butyl derivatives. These compounds are found in various environmental matrices and have been linked to hepatic toxicity and endocrine-disrupting effects. Future research directions include investigating the environmental behaviors of novel high molecular weight SPAs and their toxicity effects (Liu & Mabury, 2020).

Biodegradation and Environmental Fate

Several studies focus on the biodegradation and environmental fate of compounds like MTBE, illustrating microbial capabilities to decompose such substances under specific conditions. The effectiveness of biodegradation processes highlights the potential for bioaugmentation and biostimulation strategies in the remediation of contaminated sites (Fiorenza & Rifai, 2003; Davis & Erickson, 2004).

Catalysis and Synthesis

Research into catalytic processes, including non-enzymatic kinetic resolution, has advanced, providing high enantioselectivity and yield for both products and recovered starting materials. These studies underscore the importance of developing chiral catalysts for asymmetric reactions, relevant to compounds with tert-butyl groups (Pellissier, 2011).

Health and Environmental Risk Assessments

Comprehensive reviews and reassessments of compounds like MTBE regarding their cancer potency and modes of action (MOA) have been conducted. These assessments generally support the view that such compounds, under typical exposure conditions, do not pose significant cancer risks to humans, highlighting the importance of considering MOAs and toxicokinetic data in risk evaluations (Bogen & Heilman, 2015).

properties

IUPAC Name

tert-butyl 3-amino-2,2-dimethyl-3-sulfanylidenepropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-8(2,3)12-7(11)9(4,5)6(10)13/h1-5H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZRIIYWBBDXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-carbamothioyl-2,2-dimethylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-carbamothioyl-2,2-dimethylacetate
Reactant of Route 2
Tert-butyl 2-carbamothioyl-2,2-dimethylacetate
Reactant of Route 3
Tert-butyl 2-carbamothioyl-2,2-dimethylacetate
Reactant of Route 4
Tert-butyl 2-carbamothioyl-2,2-dimethylacetate
Reactant of Route 5
Tert-butyl 2-carbamothioyl-2,2-dimethylacetate
Reactant of Route 6
Tert-butyl 2-carbamothioyl-2,2-dimethylacetate

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